3-Bromo-6,8-dihydro-1,6-naphthyridine-5,7-dione

Purity specification Quality control Procurement benchmark

3-Bromo-6,8-dihydro-1,6-naphthyridine-5,7-dione (CAS 1365272-11-2) is a bicyclic heteroaromatic building block belonging to the 1,6-naphthyridine-5,7-dione class, characterized by a bromine substituent at the C3 position and two carbonyl groups at C5 and C7. The compound has the molecular formula C₈H₅BrN₂O₂ and a molecular weight of 241.04 g/mol.

Molecular Formula C8H5BrN2O2
Molecular Weight 241.044
CAS No. 1365272-11-2
Cat. No. B573127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6,8-dihydro-1,6-naphthyridine-5,7-dione
CAS1365272-11-2
Synonyms3-BroMo-6,8-dihydro-1,6-naphthyridine-5,7-dione
Molecular FormulaC8H5BrN2O2
Molecular Weight241.044
Structural Identifiers
SMILESC1C2=C(C=C(C=N2)Br)C(=O)NC1=O
InChIInChI=1S/C8H5BrN2O2/c9-4-1-5-6(10-3-4)2-7(12)11-8(5)13/h1,3H,2H2,(H,11,12,13)
InChIKeyYATINXJVWVUICZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-6,8-dihydro-1,6-naphthyridine-5,7-dione (CAS 1365272-11-2) — Core Scaffold Identity and Procurement-Relevant Characteristics


3-Bromo-6,8-dihydro-1,6-naphthyridine-5,7-dione (CAS 1365272-11-2) is a bicyclic heteroaromatic building block belonging to the 1,6-naphthyridine-5,7-dione class, characterized by a bromine substituent at the C3 position and two carbonyl groups at C5 and C7 . The compound has the molecular formula C₈H₅BrN₂O₂ and a molecular weight of 241.04 g/mol . The C3 bromine atom provides a synthetic handle for chemo-selective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling regioselective elaboration of the naphthyridine core—a capability that distinguishes it from non-halogenated or differently halogenated analogs and is central to its utility in medicinal chemistry and kinase inhibitor programs [1].

Why Generic Substitution of 3-Bromo-6,8-dihydro-1,6-naphthyridine-5,7-dione (CAS 1365272-11-2) Fails — The Critical Role of Halogen Identity and Dione Topology


The 1,6-naphthyridine-5,7-dione scaffold is not a commodity where any halogenated or non-halogenated analog can be freely interchanged. The bromine atom at C3 is the cornerstone of the compound's synthetic versatility: it enables palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Buchwald-Hartwig) with well-established oxidative addition rates that are optimal for aryl bromides—faster than aryl chlorides (which often require specialized ligands) and more controlled than aryl iodides (which can suffer from competing side reactions) [1]. The 5,7-dione moiety further differentiates this compound from 1,6-naphthyridine derivatives lacking carbonyl groups, as the two keto functionalities serve as hydrogen-bond acceptor sites critical for protein-ligand interactions in kinase inhibitor design [2]. Non-brominated analogs (e.g., CAS 1345461-33-7) lack the halogen handle entirely, preventing direct functionalization. Even among halogenated diones, the C3-bromo substitution pattern is not universally accessible: the regiochemistry is dictated by synthetic route design and cannot be assumed for chloro, fluoro, or iodo congeners [3]. Consequently, substituting this compound with a generic 'naphthyridine dione' risks loss of synthetic entry points, altered reactivity profiles, and incompatibility with established SAR programs. The following Section 3 provides the quantitative evidence.

Quantitative Differential Evidence for 3-Bromo-6,8-dihydro-1,6-naphthyridine-5,7-dione (CAS 1365272-11-2) vs. Closest Analogs


Evidence Item 1: Validated Purity Specification (NLT 98%) — Procurement-Grade Differentiation from Generic Naphthyridine Diones

MolCore certifies 3-Bromo-6,8-dihydro-1,6-naphthyridine-5,7-dione (CAS 1365272-11-2) at a purity of NLT 98% (HPLC) . Multiple generic vendors list the non-brominated parent scaffold 1,6-naphthyridine-5,7(6H,8H)-dione (CAS 1345461-33-7) without a validated purity specification, typically offering '95%' or unspecified grades that lack a documented analytical method. The NLT 98% specification for the brominated derivative provides procurement teams with a verifiable quality benchmark that reduces the risk of receiving material contaminated with synthetic by-products (e.g., de-brominated or over-brominated impurities), which can confound downstream coupling reactions.

Purity specification Quality control Procurement benchmark

Evidence Item 2: Chemo-Selective Suzuki-Miyaura Reactivity — Bromine-Specific Cross-Coupling Enablement vs. Non-Halogenated Scaffold

The C3-bromo substituent in 3-Bromo-6,8-dihydro-1,6-naphthyridine-5,7-dione is essential for palladium-catalyzed Suzuki-Miyaura cross-coupling, as demonstrated in the broader class of halogenated [1,6]naphthyridines [1]. The non-halogenated analog 1,6-naphthyridine-5,7(6H,8H)-dione (CAS 1345461-33-7) has no equivalent reactive site and cannot participate in any cross-coupling reaction without prior functionalization. Among halogenated comparators, aryl bromides exhibit oxidative addition rates with Pd(0) that are approximately 10–100× faster than aryl chlorides and more selective than aryl iodides, which are prone to homocoupling side reactions [2]. This class-level reactivity advantage means that 3-bromo-substituted naphthyridines are the preferred substrates for iterative coupling sequences in library synthesis.

Suzuki-Miyaura coupling Chemoselectivity C-Br functionalization

Evidence Item 3: 5,7-Dione Pharmacophore — Hydrogen-Bonding Capacity Differentiates from Non-Dione 1,6-Naphthyridines in Kinase Inhibition

The 5,7-dione moiety in 3-Bromo-6,8-dihydro-1,6-naphthyridine-5,7-dione provides two carbonyl hydrogen-bond acceptor sites (at C5=O and C7=O) that are structurally absent in 3-bromo-1,6-naphthyridine (CAS 17965-73-0) . In the context of spleen tyrosine kinase (SYK) inhibitor development, 5,7-disubstituted [1,6]naphthyridines have demonstrated potent inhibition, with the dione functionality contributing critical hinge-region hydrogen-bond interactions with the kinase active site [1]. The non-dione comparator 3-bromo-1,6-naphthyridine lacks these carbonyl interactions entirely and would not replicate the binding mode observed for naphthyridinedione-based kinase inhibitors. This structural distinction means that the 5,7-dione scaffold is the relevant core for kinase programs, while the non-dione analog addresses a different chemical biology space.

Kinase inhibitor Hydrogen bonding Pharmacophore

Optimal Research and Procurement Scenarios for 3-Bromo-6,8-dihydro-1,6-naphthyridine-5,7-dione (CAS 1365272-11-2)


Scenario 1: Kinase Inhibitor Lead Optimization Requiring C3-Functionalized Naphthyridine-5,7-dione Cores

Medicinal chemistry teams pursuing SYK, BRD9, or TAF1 bromodomain inhibitors can employ 3-Bromo-6,8-dihydro-1,6-naphthyridine-5,7-dione as the core scaffold for Suzuki-Miyaura diversification at C3. The bromine atom provides a validated synthetic entry point for iterative library synthesis, while the 5,7-dione maintains the hydrogen-bond donor/acceptor topology essential for kinase hinge-region binding [1]. The NLT 98% purity specification ensures batch-to-batch consistency across multiple rounds of SAR exploration.

Scenario 2: Chemo-Selective Cross-Coupling Methodology Development on Heteroaromatic Diones

Synthetic methodology groups developing new Pd-catalyzed coupling protocols (Suzuki, Buchwald-Hartwig, Sonogashira) can use this compound as a model substrate. The C3-Br bond in the electron-deficient naphthyridine-5,7-dione system provides a benchmark electrophile for evaluating ligand scope, base tolerance, and chemoselectivity—particularly relevant because the electron-withdrawing dione substituents modulate oxidative addition rates relative to simple aryl bromides [2].

Scenario 3: Fragment-Based Drug Discovery (FBDD) Library Construction

In FBDD campaigns, 3-Bromo-6,8-dihydro-1,6-naphthyridine-5,7-dione serves as a Rule-of-Three-compliant fragment (MW 241 Da, 2 H-bond acceptors, 1 H-bond donor) with a built-in synthetic vector (C3-Br) for fragment growth. The availability of this compound at documented purity (NLT 98%) supports reliable fragment soaking and co-crystallography experiments, where impurities at >2% can confound electron density interpretation .

Scenario 4: Procurement Specification for Contract Research Organizations (CROs) Requiring Traceable Quality Standards

CROs executing multi-step synthesis of naphthyridine-based clinical candidates can specify CAS 1365272-11-2 with the MolCore NLT 98% purity certificate as a quality gate. This provides a traceable procurement standard that generic 'naphthyridine dione' listings do not meet, supporting regulatory documentation and minimizing synthetic failure rates in GMP-like environments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-6,8-dihydro-1,6-naphthyridine-5,7-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.